

Unveiling the Clinical Potential of GWP42003-P (Cannabidiol) Through Comparative Analysis

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Compound of Interest

Compound Name: GWP-042

Cat. No.: B7647867

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An In-depth Guide for Researchers and Drug Development Professionals

While the query for "**GWP-042**" did not yield a specific clinical candidate, extensive research has been conducted on a similarly designated compound, GWP42003-P, a highly purified, plant-derived cannabidiol (CBD) oral solution. This compound is widely known by its trade name, Epidiolex®, and has been the subject of numerous clinical trials, primarily in the field of treatment-resistant epilepsy. This guide provides a comprehensive assessment of the clinical potential of GWP42003-P through a comparative analysis of its performance against placebo and, where data permits, other therapeutic alternatives.

Executive Summary

GWP42003-P has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome (DS), Lennox-Gastaut syndrome (LGS), and Tuberous Sclerosis Complex (TSC).^{[1][2][3]} Its primary mechanism of action, while not fully elucidated, is distinct from other anti-seizure medications (ASMs), involving the modulation of intracellular calcium and adenosine-mediated signaling.^{[4][5][6]} This unique mechanism may offer a complementary approach to existing treatment regimens.^[6] Comparative effectiveness analyses and clinical trial data consistently show its superiority over placebo in reducing specific seizure types.^{[3][7]}

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal clinical trials of GWP42003-P.

Table 1: Efficacy of GWP42003-P in Dravet Syndrome (Convulsive Seizures)

Study Identifier	Treatment Group (dose)	N	Median Baseline Seizure Frequency (per month)	Median Percentage Reduction from Baseline	Placebo-Adjusted Median Reduction	p-value
GWPCAR E1 (NCT02091375)	GWP42003-P (20 mg/kg/day)	61	13	39%	26%	0.01
Placebo		59	14	13%	-	

Source: Epilepsy Foundation, 2023.[3]

Table 2: Efficacy of GWP42003-P in Lennox-Gastaut Syndrome (Drop Seizures)

Study Identifier	Treatment Group (dose)	N	Median Percentage Reduction from Baseline	Placebo-Adjusted Median Reduction	p-value
GWPCARE3 (NCT02224560)	GWP42003-P (20 mg/kg/day)	-	44%	22%	<0.01
Placebo	-	22%	-		
GWPCARE4 (NCT02224690)	GWP42003-P (20 mg/kg/day)	-	43.9%	-	-

Source: Epidiolex Prescribing Information, ClinicalTrials.gov.[5][7]

Table 3: Efficacy of GWP42003-P in Tuberous Sclerosis Complex (TSC-Associated Seizures)

Study Identifier	Treatment Group (dose)	N	Percentage of Patients with ≥50% Seizure Reduction	Odds Ratio vs. Placebo (95% CI)	p-value
GWPCARE6 (NCT02544763)	GWP42003-P (25 mg/kg/day)	75	36.0%	1.95 (0.95 to 4.00)	0.0692
Placebo		76	22.4%	-	

Source: CADTH Clinical Review Report, 2023.[\[6\]](#)

Table 4: Common Adverse Events (AEs) Associated with GWP42003-P (Occurring in >10% of Patients)

Adverse Event	GWP42003-P (%)	Placebo (%)
Somnolence	25	9
Decreased appetite	19	2
Diarrhea	19	8
Fatigue	12	5
Pyrexia (Fever)	12	4
Vomiting	10	4
Lethargy	-	-
Upper respiratory tract infection	-	-
Convulsion	-	-

Source: Epilepsy Foundation, 2023.[\[3\]](#)

Experimental Protocols

Pivotal Clinical Trial Design (Example: GWPCARE1 for Dravet Syndrome)

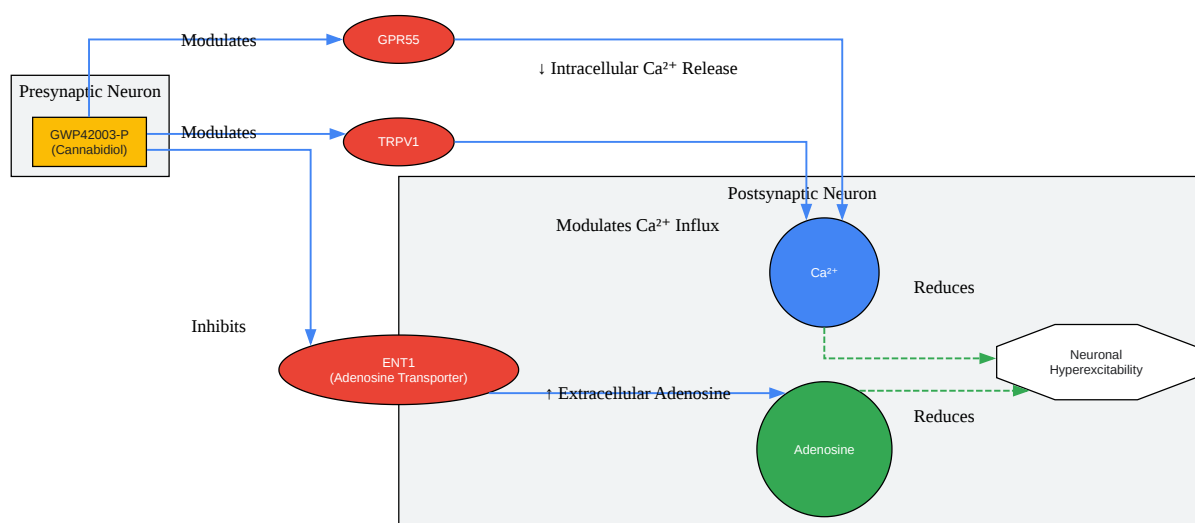
The GWPCARE1 trial was a two-part study, with Part B being a randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of GWP42003-P as an adjunctive treatment for convulsive seizures in children and young adults with Dravet syndrome.[8][9]

- **Participants:** 120 patients (aged 2-18 years) with a confirmed diagnosis of Dravet syndrome whose seizures were not adequately controlled by their current anti-epileptic drug (AED) regimens.[3][8]
- **Baseline Period:** A 4-week baseline observation period to establish the frequency of convulsive seizures.[3]
- **Randomization:** Patients were randomized on a 1:1 basis to receive either GWP42003-P (20 mg/kg/day) or a matching placebo, in addition to their existing AEDs.[3][9]
- **Treatment Period:** A 14-week treatment period, which included a titration phase followed by a 12-week maintenance period.[3][9]
- **Primary Endpoint:** The primary efficacy endpoint was the percentage change from baseline in the monthly frequency of convulsive seizures during the treatment period, compared between the GWP42003-P and placebo groups.[3]
- **Data Collection:** Seizure frequency was recorded by the patient or caregiver in a diary. Safety and tolerability were monitored through the recording of adverse events, physical examinations, and laboratory tests at various clinic visits.[9]

Visualizations

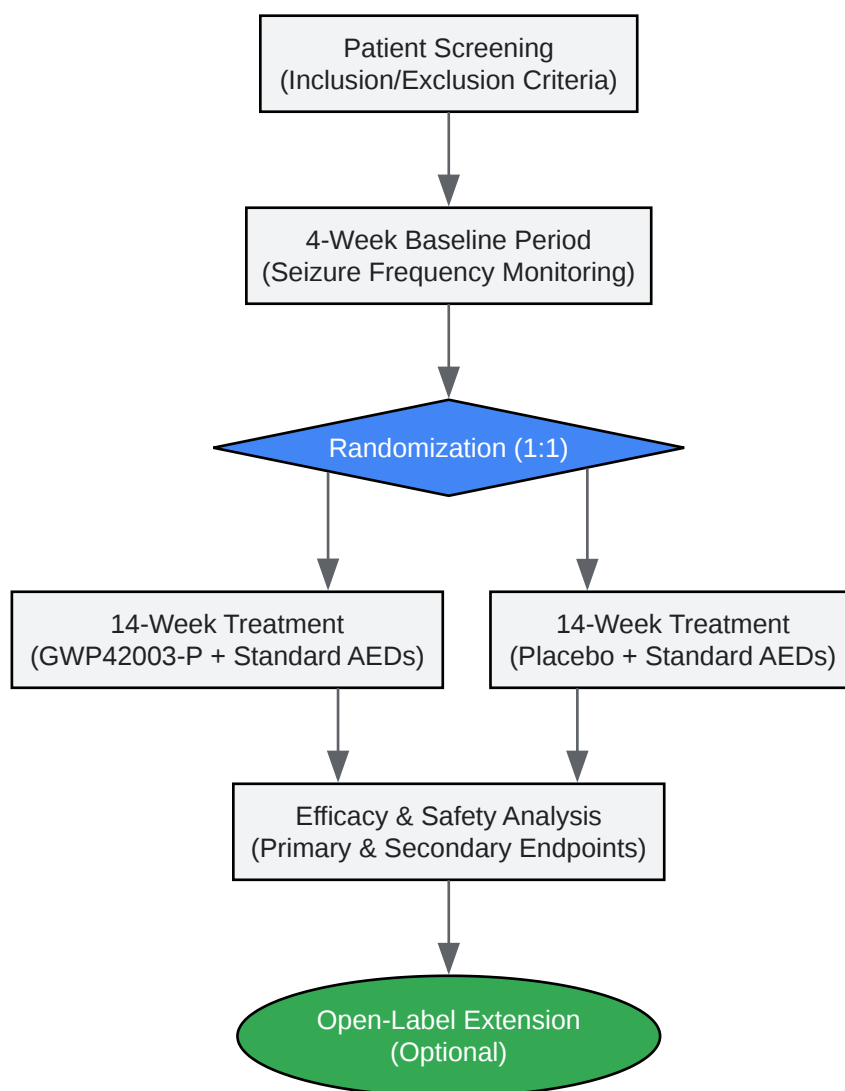
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of GWP42003-P and a typical workflow for the pivotal clinical trials.



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Caption: Proposed mechanism of action for GWP42003-P (Cannabidiol).

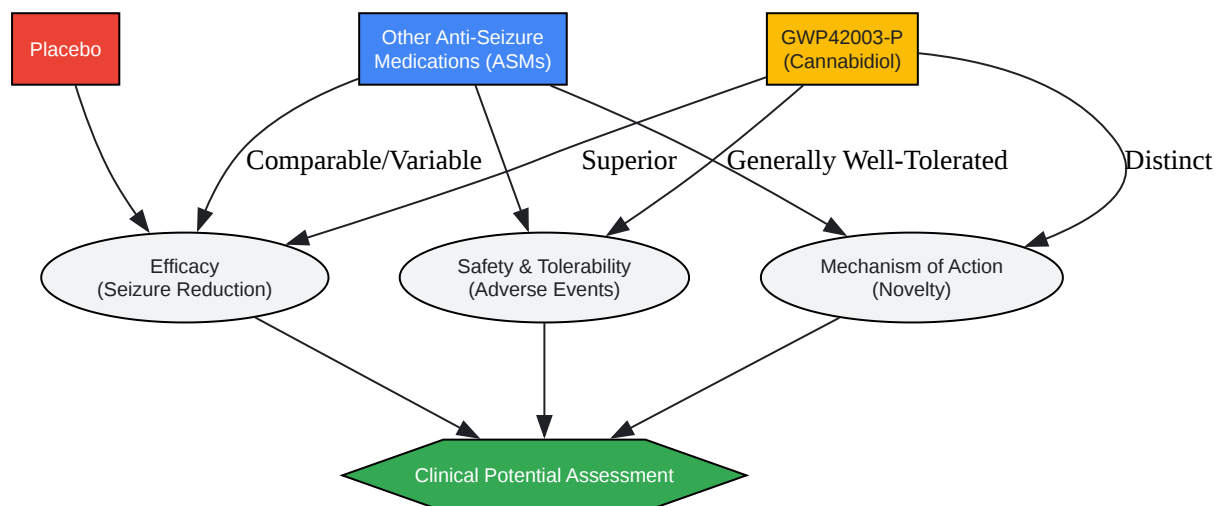


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Caption: Generalized workflow of GWP42003-P pivotal clinical trials.

Comparative Logic

The clinical potential of GWP42003-P is assessed based on a hierarchy of evidence, starting from its demonstrated efficacy against placebo and extending to its positioning relative to other treatment options.



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Caption: Logical framework for assessing the clinical potential of GWP42003-P.

Alternative Cannabinoid Candidate: GWP42003:GWP42004

In addition to GWP42003-P, GW Pharmaceuticals has investigated a combination product, GWP42003:GWP42004, which contains cannabidiol (GWP42003) and tetrahydrocannabivarin (GWP42004). This combination was primarily studied for metabolic disorders.

A Phase 2a pilot study (GWMD1092/NCT01217112) in patients with Type 2 diabetes explored the efficacy and safety of GWP42003 and GWP42004, alone and in combination.^{[10][11][12]} The results suggested that GWP42004 as a monotherapy showed the most promise, with observed anti-diabetic effects including reduced fasting plasma glucose and improved pancreatic beta-cell function.^[13] The mechanism of action for GWP42004 is hypothesized to involve acting as an oral GLP-1 (glucagon-like peptide-1) secretagogue.^[13]

Due to the exploratory nature of these findings and the small sample size of the study, a direct quantitative comparison with established diabetes treatments is not feasible at this time.

Further research would be required to fully assess the clinical potential of this combination product.

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